3-(4-Fluorophenyl)-1-methylpiperidin-3-amine
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Overview
Description
3-(4-Fluorophenyl)-1-methylpiperidin-3-amine is a chemical compound that features a piperidine ring substituted with a 4-fluorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1-methylpiperidin-3-amine can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-1-methylpiperidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(4-Fluorophenyl)-1-methylpiperidin-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-1-methylpiperidin-3-amine involves its interaction with specific molecular targets and pathways. This compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A fluorinated pyrazole with potential anti-cancer activity.
1-(2-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(aryl)prop-2-en-1-ones: Compounds with antimicrobial and cytotoxic properties.
Uniqueness
3-(4-Fluorophenyl)-1-methylpiperidin-3-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its ability to interact with biological targets, while the piperidine ring provides structural stability and versatility in chemical reactions.
Properties
Molecular Formula |
C12H17FN2 |
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Molecular Weight |
208.27 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-1-methylpiperidin-3-amine |
InChI |
InChI=1S/C12H17FN2/c1-15-8-2-7-12(14,9-15)10-3-5-11(13)6-4-10/h3-6H,2,7-9,14H2,1H3 |
InChI Key |
PMQHZPNICJTVKA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)(C2=CC=C(C=C2)F)N |
Origin of Product |
United States |
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